molecular formula C9H8N2O2 B2915755 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 896722-39-7

7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No. B2915755
M. Wt: 176.175
InChI Key: DEMNJFUBUDMCDH-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.

Scientific Research Applications

Synthesis Techniques

  • Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : A study by Darapaneni Chandra Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts, including the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes using Ag-catalyzed intramolecular aminooxygenation, yielding moderate to good outcomes (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Material Science Applications

  • Luminescent Materials : Research by G. Volpi et al. (2017) involved synthesizing a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which were characterized for their optical properties. These compounds showed significant Stokes' shifts and quantum yields, indicating potential applications in creating luminescent materials (G. Volpi et al., 2017).

Anticancer Research

  • Breast Cancer Chemotherapy : A novel series of selenylated imidazo[1,2-a]pyridines were designed and synthesized with potential activity against breast cancer cells. Compounds showed high cytotoxicity and induced cell death by apoptosis, suggesting a promising avenue for breast cancer treatment (G. Almeida et al., 2018).

Chemical Synthesis and Modification

  • Rhodium-Catalyzed C–H Functionalization : Research by Bin Li et al. (2020) presented a method for synthesizing functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through Rh(III)-catalyzed cascade reactions, showcasing a novel approach for complex molecule synthesis (Bin Li et al., 2020).

Fluorescent Molecular Rotors

  • Viscosity Sensing Properties : A study by S. D. Jadhav and N. Sekar (2017) synthesized a library of fluorescent molecular rotors based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, demonstrating their potential in viscosity sensing applications due to their significant red-shifted absorptions and enhanced emission intensity in viscous environments (S. D. Jadhav & N. Sekar, 2017).

properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMNJFUBUDMCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

CAS RN

896722-39-7
Record name 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Methoxyimidazo[1,2-a]pyridine (621 mg, 4.2 mmol) was mixed with POCl3 (16.8 mmol) in dimethylformamide (4 mL). The reaction mixture was heated at 90° C. for 24 h and then cooled to room temperature. After the solvent was removed in vacuo, an oil was obtained. The oil was purified on a silica gel column eluting with EtOAc/Hexane (1:1) to afford 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (508 mg, 69%).
Quantity
621 mg
Type
reactant
Reaction Step One
Name
Quantity
16.8 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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